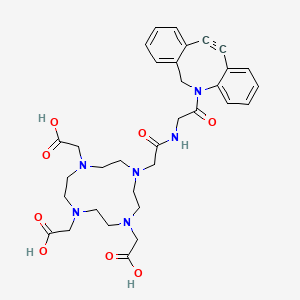
3-endo-Chloro-pinane (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-endo-Chloro-pinane is a chemical compound with the molecular formula C10H17Cl. It is a derivative of pinane, a bicyclic monoterpene, and is characterized by the presence of a chlorine atom at the endo position. This compound is commonly used in organic synthesis and serves as a building block for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-endo-Chloro-pinane can be synthesized through asymmetric synthesis. One common method involves the chlorination of pinane derivatives under controlled conditions. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like chloroform or methanol.
Industrial Production Methods: In industrial settings, the production of 3-endo-Chloro-pinane involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-endo-Chloro-pinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of 3-endo-Chloro-pinane can yield pinane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of pinane derivatives with various functional groups.
Oxidation: Formation of pinane alcohols or ketones.
Reduction: Formation of reduced pinane derivatives.
Applications De Recherche Scientifique
3-endo-Chloro-pinane has several applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis to create enantiomerically pure compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-endo-Chloro-pinane involves its interaction with various molecular targets. The chlorine atom at the endo position makes it a reactive intermediate in chemical reactions. It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules.
Comparaison Avec Des Composés Similaires
Bornyl Chloride: Another pinane derivative with a chlorine atom, used in organic synthesis.
Isobornyl Chloride: Similar to bornyl chloride but with a different structural arrangement.
Camphene Hydrochloride: A related compound with a similar bicyclic structure and chlorine atom.
Uniqueness: 3-endo-Chloro-pinane is unique due to its specific endo position of the chlorine atom, which imparts distinct reactivity and stereochemistry. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and other complex molecules.
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
(1S,2S,3R,5R)-3-chloro-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 |
Clé InChI |
PPXZTFXSBNJCKA-UYXSQOIJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1Cl |
SMILES canonique |
CC1C2CC(C2(C)C)CC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


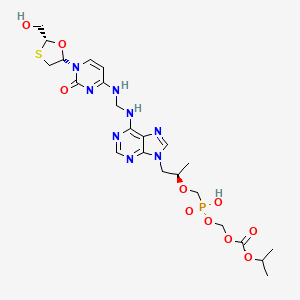
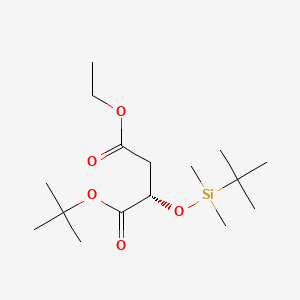
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
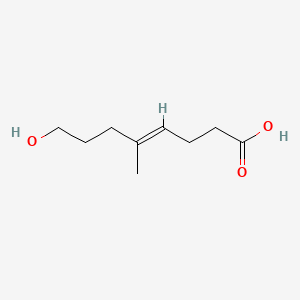
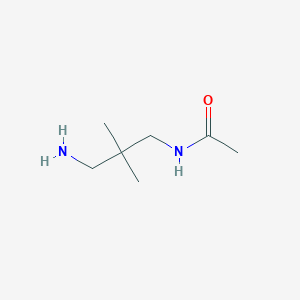
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
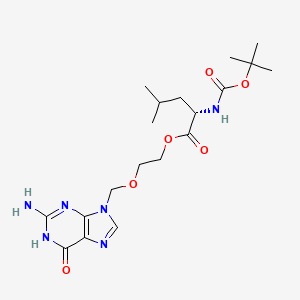
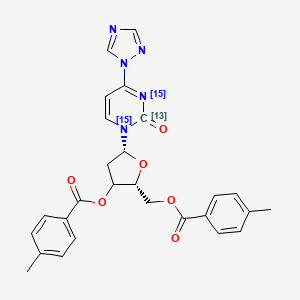
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)
